2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the benzothiophene class. This compound is characterized by its unique structure which includes a benzothiophene core, an amine group, and a carboxamide group. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic applications, including antimicrobial and anticancer properties.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur in the aromatic system. It is classified as an amide due to the presence of the carboxamide functional group, which contributes to its chemical reactivity and biological activity.
The synthesis of 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful control of temperature and pressure to optimize yields. Catalysts may be employed to enhance reaction rates and selectivity.
The molecular formula of 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is , with a molecular weight of approximately 306.47 g/mol. The structure features a bicyclic system that consists of a benzothiophene ring fused with a cyclohexyl group and an ethyl side chain at specific positions .
2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The exact pathways depend on the specific biological system being studied.
The compound exhibits typical characteristics of solid organic compounds including:
Chemical properties include:
Relevant data regarding these properties may vary based on purity and specific synthesis methods employed .
2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific applications:
The 4,5,6,7-tetrahydro-1-benzothiophene core represents a privileged scaffold in drug discovery due to its structural hybridity between saturated alicyclic systems and planar heteroaromatic frameworks. This molecular architecture enables unique interactions with biological targets, particularly in the central nervous system and oncology domains. The compound 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exemplifies this chemotype's strategic evolution, incorporating critical substituents that modulate its physicochemical and target-binding properties. Its synthesis follows established routes for benzothiophene carboxamides, typically via Gewald reactions or cyclization of functionalized cyclohexanone precursors, enabling efficient exploration of structural diversity at the C6 and N-terminal positions.
The partially saturated benzothiophene scaffold offers distinct advantages over fully aromatic counterparts:
Conformational Flexibility: Reduction of the benzo ring to a tetrahydro state introduces sp³-hybridized carbons at positions 4a, 7a, and 5-8, enabling adaptive binding to protein targets with deep hydrophobic pockets. This flexibility is crucial for accommodating the steric requirements of neurological targets like kinases or GPCRs [6]. Structural analyses reveal that the saturated ring adopts a twist-boat conformation, positioning the C6-ethyl substituent equatorially to minimize steric strain while maintaining planarity of the thiophene-carboxamide pharmacophore [5].
Hydrogen Bonding Capability: The 2-amino group and carboxamide functionality form a bidentate hydrogen-bonding motif that mimics purine bases, facilitating interactions with ATP-binding sites and nucleic acid targets. Crystallographic studies of analogs show this motif participates in three-centered hydrogen bonds with backbone carbonyls of kinase targets (e.g., Thr106 and Glu110 in Pim-1 kinase) [3]. This explains the prevalence of this scaffold in protein kinase inhibitors under investigation for neurodegenerative disorders [7].
Electron Distribution: The partially saturated ring reduces electron delocalization compared to planar benzothiophenes, creating an electron-rich thiophene nucleus flanked by electron-deficient carboxamide regions. This polarized system enables cation-π interactions with neurotransmitter receptors, as demonstrated in serotonin receptor binding studies of close analogs [4]. Molecular electrostatic potential maps reveal a strong negative potential localized at the carbonyl oxygen (-42.3 kcal/mol) and thiophene sulfur (-28.6 kcal/mol), with positive potential at the 2-amino group (+24.1 kcal/mol) [5].
Table 1: Key Physicochemical Properties of Benzothiophene Carboxamide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide [5] [6] | C₁₁H₁₆N₂OS | 224.32 | 1.44 | 2 | 2 |
2-Amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide [2] | C₁₄H₂₀N₂OS | 264.39 | 2.18 | 2 | 2 |
2-Amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide [3] | C₁₆H₂₄N₂OS | 292.44 | 2.87 | 2 | 2 |
2-Amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₇H₂₆N₂OS | 306.47 | 3.42* | 2 | 2 |
*Predicted value via consensus modeling (ALOGPS, XLogP3)
The strategic incorporation of the N-cyclohexyl and C6-ethyl groups creates a stereoelectronic profile that significantly influences target engagement:
N-Cyclohexyl as a Conformational Lock: The bulky cyclohexyl group attached to the carboxamide nitrogen imposes significant steric constraints that force the amide bond into trans conformation. This positioning orients the cyclohexyl ring perpendicular to the benzothiophene plane, creating a T-shaped hydrophobic domain. Analog studies demonstrate this moiety enhances binding to allosteric sites in enzymes—replacing cyclohexyl with smaller groups (cyclopropyl, ethyl) reduces inhibitory activity against LRRK2 by 8-12 fold, while bulkier adamantyl analogs exhibit poor solubility [3]. Molecular dynamics simulations reveal the cyclohexyl group occupies a hydrophobic cleft bordered by Ile2024, Val1950, and Met1947 in LRRK2's ROC domain, contributing -3.2 kcal/mol binding energy through van der Waals contacts [7].
Ethyl Group as a Conformational Modulator: The C6-ethyl substituent exhibits dual functionality—its steric bulk locks the tetrahydro ring into a bioactive chair conformation, while the terminal methyl group participates in hydrophobic contacts. Comparative crystallography of ethyl versus methyl analogs shows the ethyl group extends 3.2Å deeper into a hydrophobic pocket in PARK7 (DJ-1) binding sites, explaining its 5-fold higher affinity [6]. The ethyl moiety also increases membrane permeability (measured as PAMPA logPe = -5.22) compared to unsubstituted analogs (-6.15), correlating with enhanced cellular activity in neuronal models [5].
Synergistic Effects: The combined steric and electronic influence of both substituents creates a distinctive molecular curvature with a 142° angle between the thiophene plane and carboxamide group. This geometry matches the topology of interhelical clefts in α-synuclein fibrils, suggesting potential as aggregation inhibitors—a hypothesis supported by preliminary thioflavin-T assays showing 38% reduction in fibril formation at 10μM concentrations for the cyclohexyl analog versus 12% for the N-ethyl derivative [4].
Table 2: Structural and Bioactivity Comparisons of N-Substituted Analogs
N-Substituent | Molecular Weight (g/mol) | clogP | PAMPA Permeability (10⁻⁶ cm/s) | LRRK2 IC₅₀ (nM) | PARK7 Kd (μM) |
---|---|---|---|---|---|
Ethyl [4] | 224.32 | 1.44 | 8.9 ± 0.3 | 5200 ± 340 | 18.2 ± 1.1 |
Cyclopropyl [2] | 264.39 | 2.18 | 12.7 ± 0.8 | 1850 ± 120 | 9.6 ± 0.7 |
Cyclopentyl [3] | 292.44 | 2.87 | 15.3 ± 1.1 | 680 ± 45 | 4.2 ± 0.3 |
Cyclohexyl | 306.47 | 3.42 | 16.8 ± 1.3* | 420 ± 28* | 2.7 ± 0.2* |
*Predicted or extrapolated from structural analogs
Despite promising structural features, comprehensive characterization of this compound remains underdeveloped:
Mechanistic Ambiguities: While the scaffold demonstrates in vitro activity against neurodegeneration-relevant targets (LRRK2, PARK7, α-synuclein), precise mechanisms remain unvalidated. No published studies confirm direct binding to α-synuclein monomer/fibrils through biophysical methods (ITC, SPR), and purported LRRK2 inhibition derives from ATP-competitive assays without structural validation [7]. Significant unknowns persist regarding its effects on downstream pathways—particularly whether it modulates mitophagy (PINK1/Parkin axis) or neuroinflammatory responses (NLRP3 inflammasome crosstalk). Network pharmacology models predict interactions with 37 PD-associated proteins beyond primary targets, suggesting unexplored polypharmacological potential [7].
Structural Optimization Gap: Systematic structure-activity relationship (SAR) studies are notably absent for this specific analog. Available data focuses on N-ethyl [4], N-cyclopropyl [2], and N-cyclopentyl [3] derivatives without exploring:
Carboxamide bioisosteres (e.g., tetrazole, oxadiazole)Fragment-based deconstruction studies suggest the cyclohexyl-carboxamide moiety could function as a standalone pharmacophore, yet this remains experimentally untested [7].
Translational Limitations: Current research suffers from disjointed validation across in silico, biochemical, and cellular models. No integrated pharmacokinetic/pharmacodynamic (PK/PD) profiling exists for this compound—critical parameters like blood-brain barrier penetration (predicted logBB = 0.24), metabolic stability against CYP3A4/2D6, or oral bioavailability remain unquantified. Network medicine approaches using multi-modal graph neural networks (GNNs) have prioritized benzothiophene carboxamides for PD therapeutic discovery but lack experimental validation [7]. The absence of comprehensive in vivo efficacy data in established neurodegeneration models (e.g., α-synuclein preformed fibril models) represents the most significant barrier to translational advancement.
Table 3: Critical Research Gaps and Proposed Approaches
Research Gap | Current Status | Recommended Approaches |
---|---|---|
Target Engagement | Inferred from kinase inhibition assays | SPR binding kinetics; Cryo-EM with LRRK2; TR-FRET competitive binding with α-synuclein fibrils |
Polypharmacology | Network models predict 37+ interactions [7] | Thermal proteome profiling; Chemoproteomics (activity-based protein profiling) |
Stereochemical Optimization | Racemic mixtures tested [5] | Chiral resolution; Asymmetric synthesis of (R)- and (S)-enantiomers; Molecular dynamics simulations |
Translational Profiling | Limited cellular data (PC12, SH-SY5Y models) | PK/PD in rodents; Microdosing studies with ¹⁴C-labeling; BBB penetration via in situ perfusion |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1